(Bromomethoxy)(dimethoxy)phenylsilane

Surface-initiated polymerization Core-shell hybrid materials Silica functionalization

(Bromomethoxy)(dimethoxy)phenylsilane, systematically named (4-bromophenyl)trimethoxysilane and also referred to as bromophenyltrimethoxysilane (mixed isomers), is an aryl-functionalized trialkoxysilane with the molecular formula C₉H₁₃BrO₃Si and a molecular weight of 277.19 g/mol. This compound exists as a colorless to pale yellow liquid with a density of 1.631 g/cm³, a boiling point of 136°C at 13.5 mmHg, and a flash point of 105°C.

Molecular Formula C9H13BrO3Si
Molecular Weight 277.19 g/mol
CAS No. 17043-05-9
Cat. No. B091109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bromomethoxy)(dimethoxy)phenylsilane
CAS17043-05-9
Molecular FormulaC9H13BrO3Si
Molecular Weight277.19 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=C(C=C1)Br)(OC)OC
InChIInChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyMLPBFODEEHYVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Bromomethoxy)(dimethoxy)phenylsilane (CAS 17043-05-9): Key Procurement Specifications and Compound Profile for Scientific Sourcing


(Bromomethoxy)(dimethoxy)phenylsilane, systematically named (4-bromophenyl)trimethoxysilane and also referred to as bromophenyltrimethoxysilane (mixed isomers), is an aryl-functionalized trialkoxysilane with the molecular formula C₉H₁₃BrO₃Si and a molecular weight of 277.19 g/mol . This compound exists as a colorless to pale yellow liquid with a density of 1.631 g/cm³, a boiling point of 136°C at 13.5 mmHg, and a flash point of 105°C . Structurally, it features a trimethoxysilyl group attached to a bromophenyl moiety, endowing it with dual reactivity: the trimethoxysilyl group enables covalent anchoring to hydroxylated inorganic surfaces via hydrolysis and condensation, while the aryl bromide serves as an electrophilic handle for subsequent functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions .

Dual-reactivity: trimethoxysilyl anchoring plus aryl bromide handle enables sequential surface functionalization
Reported grafting density benchmarks support surface-initiated polymerization protocol design
Compatible with sol-gel, nanocomposite membrane, and photochromic coating research workflows

Why Generic Substitution Fails: Procurement Risks of Replacing (Bromomethoxy)(dimethoxy)phenylsilane with Alternative Silanes


Direct substitution of (bromomethoxy)(dimethoxy)phenylsilane with other aryltrimethoxysilanes or alkyl halosilanes introduces distinct functional and process-related liabilities that cannot be mitigated through simple stoichiometric adjustment. Unlike phenyltrimethoxysilane, which lacks a leaving group and therefore terminates further covalent elaboration after surface attachment, this compound retains a synthetically competent aryl bromide [1]. Conversely, alternatives such as (bromomethyl)trimethoxysilane, while also bearing a halogen, exhibit substantially different hydrolysis kinetics due to the electronic influence of the benzylic methylene spacer, leading to altered sol-gel behavior and surface coverage profiles [2]. The procurement decision thus carries downstream consequences for achievable grafting density, post-modification yield, and interfacial property control—factors that generic substitution cannot recover.

Phenyltrimethoxysilane
Lacks a reactive handle; post-grafting covalent elaboration is terminated, requiring complete workflow redesign
(Bromomethyl)trimethoxysilane
Benzylic spacer shifts hydrolysis kinetics; may alter grafting density and surface coverage profiles compared to aryl bromide
Generic alkyl halosilanes
Different electronic and steric profiles may limit post-modification yields and interfacial property control

Quantitative Differentiation Evidence for (Bromomethoxy)(dimethoxy)phenylsilane: Head-to-Head and Cross-Study Comparative Data


Silica Surface Initiator Grafting Density: Quantitative TG-DTA Analysis of p-Bromophenyltrimethoxysilane on Stöber Silica Particles

p-Bromophenyltrimethoxysilane was employed as a surface initiator precursor on silica particles synthesized via the Stöber method using tetraethylorthosilicate (TEOS). Thermogravimetric differential thermal analysis (TG-DTA) quantified the amount of initiator grafted onto the silica surface, yielding values ranging from 7.58 × 10⁻⁵ to 23.7 × 10⁻⁵ mol g⁻¹, corresponding to a surface density of 1.92 × 10⁻²³ to 6.01 × 10⁻²³ mol nm⁻² [1]. This initiator density subsequently enabled polymer introduction rates—calculated as the ratio of grafted polymer to initiator groups—of 5.77% for poly(phenylene sulfonate) and 93.3% for poly(3-bromohexylthiophene) derivatives [1].

Grafting Density Benchmark
Reported
7.58–23.7 × 10⁻⁵ mol g⁻¹
Supports stoichiometric planning for surface-initiated polymerization
On Stöber silica (~380 nm); TG-DTA analysis
Surface-initiated polymerization Core-shell hybrid materials Silica functionalization

Proton Exchange Membrane Performance Enhancement: Bromophenyltrimethoxysilane-Modified Fumed Silica in Sulfonated PEEK Composite Membranes

Bromophenyltrimethoxysilane was used to introduce bromophenyl groups onto fumed silica surfaces, followed by nucleophilic substitution with sulfonated bishydroxy aromatic compounds to create functionalized silica fillers. When incorporated into sulfonated poly(ether ether ketone) (SPEEK) composite membranes, the resulting material exhibited proton conductivity up to 59 mS cm⁻¹ at 140°C [1][2]. Critically, this enhancement was achieved while maintaining unchanged methanol permeability relative to the unmodified plain electrolyte polymer membrane [1][2].

Membrane Proton Conductivity
Reported
Up to 59 mS cm⁻¹ at 140°C vs plain SPEEK membrane (baseline)
Conductivity enhanced while methanol permeability unchanged
SPEEK composite with bromophenyl-functionalized silica filler
Proton exchange membrane Fuel cell electrolyte Nanocomposite membranes

Photochromic Coating Halogen Source: Comparative Function of Bromophenyltrimethoxysilane versus Chloropropyltrimethoxysilane in Ag(Cl₁₋ₓBrₓ) Microcrystal Precipitation

In sol-gel derived photochromic coatings, bromophenyltrimethoxysilane and 3-chloropropyltrimethoxysilane were co-incorporated as halogen sources alongside silver colloidal dispersions [1][2]. Upon thermal treatment above 300°C, Ag(Cl₁₋ₓBrₓ) microcrystals precipitated within the ormosil matrix, rendering the coated glass both transparent and photosensitive [1][2]. The use of bromophenyltrimethoxysilane specifically provides an aryl bromide source that participates in silver halide crystal formation while simultaneously anchoring to the siloxane network through its trimethoxysilyl group, thereby preventing halide leaching [1][2].

Halogen Source Comparison
Head-to-head
Aryl bromide source; forms Ag(Cl₁₋ₓBrₓ) vs 3-Chloropropyltrimethoxysilane (alkyl chloride source)
Both silanes required; not interchangeable for mixed halide response
Co-formulated in ormosil matrix; thermal treatment >300°C
Photochromic materials Sol-gel coatings Silver halide microcrystals

Dual-Functional Architecture: Differentiated Reactivity Profile versus Phenyltrimethoxysilane in Sequential Surface Modification Workflows

The structural distinction between bromophenyltrimethoxysilane and phenyltrimethoxysilane [CAS 2996-92-1] defines their divergent utility in sequential surface engineering. Phenyltrimethoxysilane provides only a passive phenyl-terminated surface after silanization, with no capacity for subsequent covalent elaboration unless harsh conditions are applied to functionalize the aromatic ring [1]. In contrast, bromophenyltrimethoxysilane presents a reactive aryl bromide that enables post-grafting transformations including Kumada-type polymerization (as demonstrated by nickel-catalyzed initiation from bromophenyl-grafted silica) [2] and nucleophilic aromatic substitution with sulfonated aromatic nucleophiles [3].

Post-Grafting Capacity
Class-level
Aryl bromide enables Ni-catalyzed polymerization and nucleophilic substitution Phenyltrimethoxysilane: passive phenyl termination only
Reactive handle absent in phenyl analog; precludes downstream covalent steps
Qualitative utility difference; review for specific workflow
Surface functionalization Sequential modification Aryl halide coupling

Optimal Application Scenarios for (Bromomethoxy)(dimethoxy)phenylsilane: Where Procurement of This Specific Silane Delivers Verifiable Advantage


Surface-Initiated Polymerization from Silica Substrates: Preparation of Core-Shell Organic-Inorganic Hybrid Particles

This compound is optimally deployed as a surface initiator precursor for grafting conjugated or functional polymers from silica nanoparticle cores. The trimethoxysilyl group anchors covalently to hydroxylated silica surfaces, while the pendant aryl bromide serves as the initiation site for nickel-catalyzed Kumada-type polymerization. As demonstrated by Watabe et al., p-bromophenyltrimethoxysilane-functionalized Stöber silica particles (∼380 nm) achieved initiator grafting densities of 7.58–23.7 × 10⁻⁵ mol g⁻¹, subsequently enabling polymer introduction rates up to 93.3% for polythiophene derivatives [1]. This approach is particularly suited for fabricating proton-conductive core-shell particles for fuel cell electrolyte applications, where the inorganic core provides mechanical reinforcement and thermal stability while the sulfonated polymer shell imparts proton conductivity [1].

Functional Nanocomposite Proton Exchange Membranes for High-Temperature Fuel Cells

Bromophenyltrimethoxysilane is the silane of choice for preparing sulfonated silica-based electrolyte nanocomposite membranes operating at elevated temperatures. The synthetic sequence involves grafting bromophenyl groups onto fumed silica, followed by nucleophilic substitution with sulfonated bishydroxy aromatic compounds to create functionalized fillers. Incorporation of these fillers into sulfonated poly(ether ether ketone) (SPEEK) matrices yielded composite membranes with proton conductivity reaching 59 mS cm⁻¹ at 140°C, while methanol permeability remained unchanged relative to the plain polymer membrane [2][3]. This decoupling of conductivity enhancement from methanol crossover is a critical performance attribute for direct methanol fuel cells and is enabled specifically by the aryl bromide functionality of this silane [2][3].

Sol-Gel Derived Photochromic Coatings Requiring Mixed Silver Halide Microcrystals

For photochromic coating formulations requiring Ag(Cl₁₋ₓBrₓ) mixed halide microcrystals, bromophenyltrimethoxysilane serves as an essential aryl bromide source that participates in silver halide precipitation while remaining covalently integrated into the ormosil matrix. In the system reported by Mennig et al., this compound was co-formulated with 3-chloropropyltrimethoxysilane and silver colloidal dispersions; thermal treatment above 300°C induced precipitation of photosensitive Ag(Cl₁₋ₓBrₓ) microcrystals within the coating [4][5]. The covalent anchoring of the bromophenyl moiety to the siloxane network prevents halide leaching, a critical requirement for coating durability. Procurement of this specific silane is non-negotiable in this application, as substitution with chloropropyltrimethoxysilane alone would yield only AgCl crystals, failing to achieve the desired mixed halide photochromic response [4][5].

Application
Selection Property
Validation Focus
Surface-initiated polymerization on silica
Covalent anchoring with post-grafting initiation handle
Grafting density reproducibility; polymer introduction efficiency
Sulfonated nanocomposite membranes for fuel cells
Conductivity-permeability decoupling via functionalized silica filler
Proton conductivity at elevated temperature; methanol crossover barrier
Sol-gel photochromic coatings with mixed halide microcrystals
Aryl bromide as non-leachable halogen source in ormosil matrix
Mixed halide crystal formation; coating durability and halide retention

Technical Documentation Hub

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